Cas no 1261634-45-0 (2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine)

2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine structure
1261634-45-0 structure
商品名:2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine
CAS番号:1261634-45-0
MF:C15H13F4N
メガワット:283.264037847519
CID:4996039

2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine 化学的及び物理的性質

名前と識別子

    • 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine
    • インチ: 1S/C15H13F4N/c16-14-6-5-10(7-8-20)9-12(14)11-3-1-2-4-13(11)15(17,18)19/h1-6,9H,7-8,20H2
    • InChIKey: ZKJYMPWMFPWVCM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1C1C=CC=CC=1C(F)(F)F)CCN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 305
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 26

2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011005234-1g
2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine
1261634-45-0 97%
1g
$1534.70 2023-09-03
Alichem
A011005234-250mg
2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine
1261634-45-0 97%
250mg
$499.20 2023-09-03
Alichem
A011005234-500mg
2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine
1261634-45-0 97%
500mg
$806.85 2023-09-03

2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine 関連文献

2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamineに関する追加情報

Introduction to 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine (CAS No. 1261634-45-0)

2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1261634-45-0, belongs to a class of biphenyl derivatives that are increasingly being explored for their therapeutic applications. The presence of both fluoro and trifluoromethyl substituents in its molecular structure imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The biphenyl core is a well-documented scaffold in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug molecules. The introduction of a fluoro group at the 6-position and a trifluoromethyl group at the 2'-position of the biphenyl ring further modulates the compound's pharmacokinetic and pharmacodynamic profiles. These substituents are particularly noteworthy because they can influence the compound's solubility, lipophilicity, and interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the combination of fluoro and trifluoromethyl groups in 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine may enhance its ability to interact with specific enzymes or receptors, potentially leading to novel therapeutic effects. For instance, computational studies have indicated that this compound might exhibit inhibitory activity against certain kinases, which are known to be involved in various diseases, including cancer.

In the realm of drug development, the synthesis of 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine has been optimized using state-of-the-art synthetic methodologies. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the biphenyl core, while protecting group strategies have been employed to ensure regioselective functionalization. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore the growing sophistication of modern organic synthesis techniques.

The biological evaluation of 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have demonstrated that this compound exhibits moderate affinity for certain protein targets, suggesting its utility as a lead compound for further derivatization. The fluorinated aromatic system is particularly interesting because it can modulate both hydrophobicity and electronic properties, which are critical factors in drug design.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. By leveraging its structural features, chemists can design analogs with enhanced potency or selectivity. For example, modifications at the amine group or further substitution on the biphenyl ring could lead to derivatives with improved pharmacokinetic profiles. Such flexibility makes 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine a valuable asset in medicinal chemistry libraries.

The role of fluorine in pharmaceuticals cannot be overstated. Fluorinated compounds often exhibit improved bioavailability, longer half-lives, and enhanced metabolic stability compared to their non-fluorinated counterparts. The presence of both a fluoro and a trifluoromethyl group in 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine is particularly advantageous because these substituents can work synergistically to optimize drug-like properties. This dual substitution pattern has been observed in several successful drugs, reinforcing the importance of fluorine-containing moieties in modern medicinal chemistry.

Recent research has also explored the impact of fluorine substitution on electronic properties and hydrogen bonding capabilities. In 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine, the electron-withdrawing nature of both substituents can influence charge distribution within the molecule, potentially enhancing interactions with polar biological targets. This electronic modulation is particularly relevant for designing compounds that require precise binding interactions with enzymes or receptors.

The synthesis and characterization of this compound have been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular structure and conformational preferences, which are essential for understanding its biological behavior. High-resolution NMR spectra have confirmed the connectivity of atoms and revealed key interactions within the molecule, while MS data have validated its molecular weight.

The potential applications of 2-(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-yl)-ethylamine extend beyond traditional therapeutic areas. Its unique structural features make it a candidate for use in agrochemicals or materials science, where similar biphenyl derivatives have shown promise. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for innovation across multiple disciplines.

In conclusion, 2-(6-Fluoro - 2'(trifluoromethy lb ip hen yl - 3 - yl) - eth ylamine (CAS No . 1261634 - 45 - 0) represents an exciting advancement in pharmaceutical chemistry . Its distinctive structural features , coupled with promising preclinical data , position it as a valuable asset for further research . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in developing next-generation therapeutics . p >

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